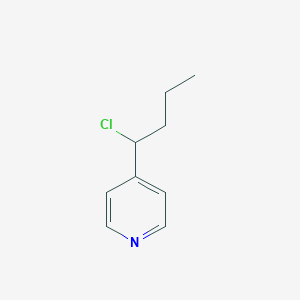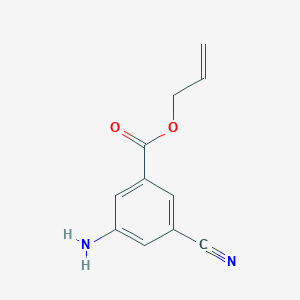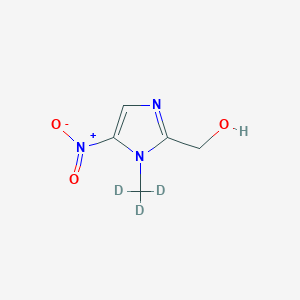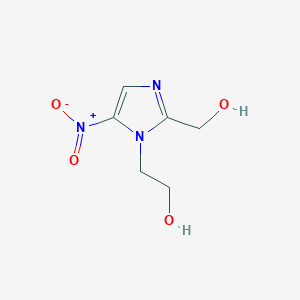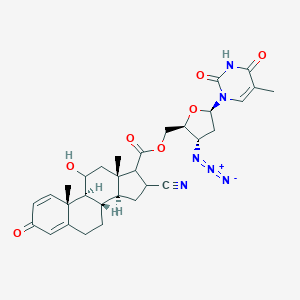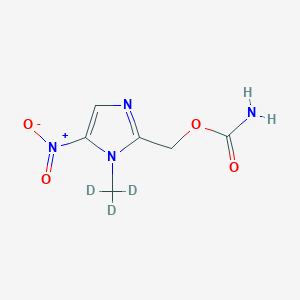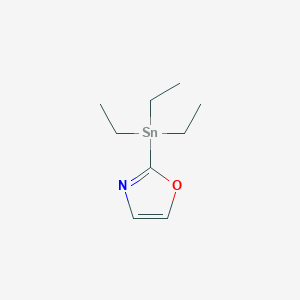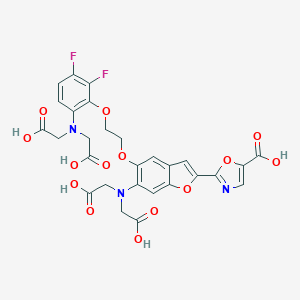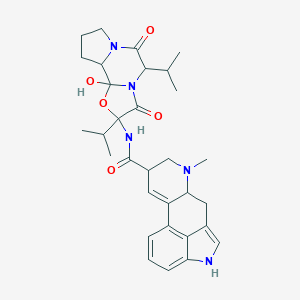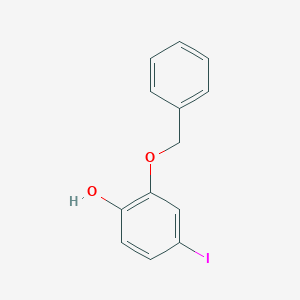![molecular formula C10H7N5OS B135369 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-28-7](/img/structure/B135369.png)
6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine
Vue d'ensemble
Description
Ro 106-9920 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB). This compound has shown significant potential in the research of tumor and cancer diseases due to its ability to inhibit the NF-kappaB pathway, which is involved in the regulation of immune response, inflammation, and cell proliferation .
Applications De Recherche Scientifique
Ro 106-9920 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical reactions.
Biology: Employed in the study of cellular signaling pathways and the regulation of immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions involving the NF-kappaB pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-kappaB pathway .
Mécanisme D'action
Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, Ro 106-9920 blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes Ro 106-9920 a valuable tool in studying the NF-kappaB pathway and its role in various diseases .
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of the NF-kappaB pathway. This compound selectively inhibits lipopolysaccharide (LPS)- and tumor necrosis factor-alpha (TNF-α)-induced IκBα ubiquitination, which is crucial for the activation of NF-kappaB . By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the NF-kappaB pathway. This modulation leads to changes in gene expression and cellular metabolism, resulting in reduced inflammation and altered cellular responses . The compound’s impact on cell signaling pathways underscores its potential therapeutic applications in inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the ubiquitination of IκBα, preventing the activation of NF-kappaB and subsequent transcription of pro-inflammatory genes . This inhibition is achieved through the compound’s interaction with enzymes involved in the ubiquitination process, thereby blocking the signaling cascade that leads to inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro and in vivo studies have shown that the compound maintains its inhibitory effects on NF-kappaB signaling over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits a dose-dependent inhibition of NF-kappaB signaling, with higher doses leading to more pronounced anti-inflammatory effects . At high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactorsUnderstanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for comprehending its mechanism of action and optimizing its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ro 106-9920, chemically known as 6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine, can be synthesized through a multi-step processThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of Ro 106-9920 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Ro 106-9920 undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form phenylsulfide derivatives.
Substitution: The tetrazolo[1,5-b]pyridazine core can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazolo[1,5-b]pyridazine compounds .
Comparaison Avec Des Composés Similaires
Ro 106-9920 is unique in its high selectivity and potency as an NF-kappaB inhibitor. Similar compounds include:
BAY 11-7082: Another NF-kappaB inhibitor that targets the phosphorylation of the p65 subunit.
Acetylsalicylic Acid (ASA): Known for its anti-inflammatory properties, it also inhibits NF-kappaB activation.
Parthenolide: A natural product that inhibits NF-kappaB by preventing the degradation of I-kappaB-alpha .
Ro 106-9920 stands out due to its specific inhibition of I-kappaB-alpha ubiquitination, making it a valuable compound for targeted research and therapeutic applications .
Propriétés
IUPAC Name |
6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXSNSCPNFCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397884 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62645-28-7 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



